3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
CAS No.: 866728-41-8
Cat. No.: VC5654753
Molecular Formula: C26H22FN3O2
Molecular Weight: 427.479
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866728-41-8 |
|---|---|
| Molecular Formula | C26H22FN3O2 |
| Molecular Weight | 427.479 |
| IUPAC Name | 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C26H22FN3O2/c1-16-4-6-17(7-5-16)14-30-15-21-25(18-8-10-19(27)11-9-18)28-29-26(21)20-12-23(31-2)24(32-3)13-22(20)30/h4-13,15H,14H2,1-3H3 |
| Standard InChI Key | UDBULEMYJGHWPM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[4,3-c]quinoline core, substituted at the 3-position with a 4-fluorophenyl group, and at the 5-position with a (4-methylphenyl)methyl moiety. Methoxy groups occupy the 7- and 8-positions of the quinoline ring (Figure 1). This arrangement introduces steric and electronic effects that influence solubility, reactivity, and biological interactions .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.479 g/mol |
| IUPAC Name | 3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
| SMILES | CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F |
| Solubility | Not available |
The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially improving membrane permeability, while the methoxy groups may contribute to hydrogen bonding with biological targets .
Synthesis and Preparation
Hypothetical Synthetic Routes
Although no explicit synthesis for this compound is documented, analogous pyrazoloquinolines are typically constructed via Friedländer condensation or Niementowski reactions. A plausible pathway involves:
-
Quinoline Core Formation: Condensation of o-aminobenzaldehyde derivatives with ketones to form the quinoline backbone .
-
Pyrazole Ring Annulation: Cyclization of hydrazine derivatives with α,β-unsaturated ketones or aldehydes .
-
Functionalization:
Table 2: Key Hypothetical Reaction Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Quinoline formation | o-Aminobenzaldehyde, cycloketone, acid catalyst |
| 2 | Pyrazole annulation | Hydrazine hydrate, ethanol, reflux |
| 3a | Fluorophenyl introduction | 4-Fluorophenylboronic acid, Pd(PPh₃)₄, base |
| 3b | Benzyl group addition | 4-Methylbenzyl chloride, K₂CO₃, DMF |
| 3c | Methoxylation | Dimethyl sulfate, NaOH, H₂O |
Challenges include regioselectivity during annulation and steric hindrance during late-stage functionalization .
Spectroscopic and Computational Analysis
DFT-Based Predictions
Density functional theory (DFT) studies on related pyrazoloquinolines at the B3LYP/6-31G(d,p) level reveal:
-
Frontier Orbital Energies: A HOMO-LUMO gap of ~4.1 eV, indicating moderate reactivity .
-
Electrostatic Potential Maps: Electron-deficient regions localized on the pyrazole ring, suggesting nucleophilic attack susceptibility .
-
UV-Vis Spectroscopy: Absorption maxima near 340 nm, attributed to π→π* transitions in the quinoline system .
Vibrational Spectroscopy
Key IR vibrations predicted include:
| Compound | NO Inhibition IC₅₀ (μM) | Cell Viability (%) |
|---|---|---|
| 2a (Parent structure) | 0.39 | 9 |
| 2i (4-Hydroxyphenyl) | 1.2 | 85 |
| 2m (Carboxylic acid) | 2.5 | 92 |
The 4-fluorophenyl substituent in the target compound may enhance lipophilicity, improving blood-brain barrier penetration for neurological applications.
Future Research Directions
ADME Profiling
Critical pharmacokinetic parameters requiring investigation include:
-
Absorption: Caco-2 permeability assays.
-
Metabolism: Cytochrome P450 isoform specificity.
-
Excretion: Renal vs. hepatic clearance pathways.
Structural Optimization
-
Analog Synthesis: Replace methoxy groups with bioisosteres (e.g., ethoxy, trifluoromethoxy).
-
Prodrug Strategies: Esterification of phenolic -OH groups to enhance oral bioavailability .
Target Identification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume